molecular formula C13H7Cl2N3O3 B11066646 2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-

2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-

Cat. No.: B11066646
M. Wt: 324.12 g/mol
InChI Key: ACIJLVMBHSTHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one (coumarin) core structure with a triazole moiety attached via an acetyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen or halogen atoms.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not commonly found in other similar compounds .

Properties

Molecular Formula

C13H7Cl2N3O3

Molecular Weight

324.12 g/mol

IUPAC Name

3-[2-(3,5-dichloro-1,2,4-triazol-1-yl)acetyl]chromen-2-one

InChI

InChI=1S/C13H7Cl2N3O3/c14-12-16-13(15)18(17-12)6-9(19)8-5-7-3-1-2-4-10(7)21-11(8)20/h1-5H,6H2

InChI Key

ACIJLVMBHSTHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.